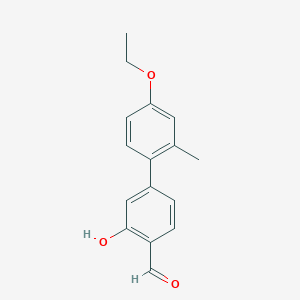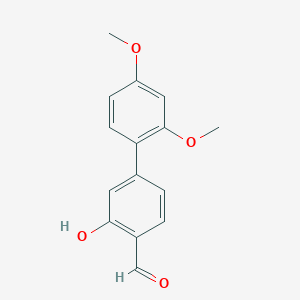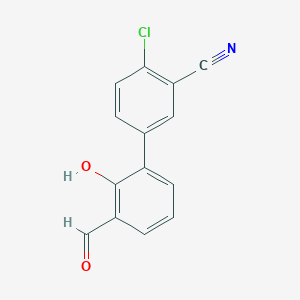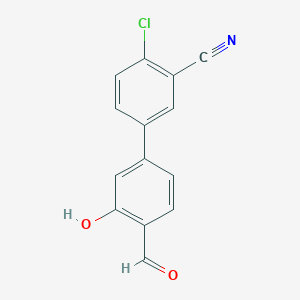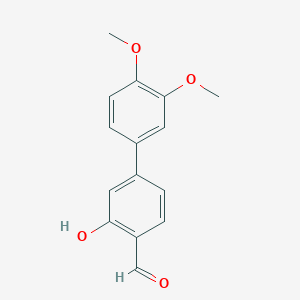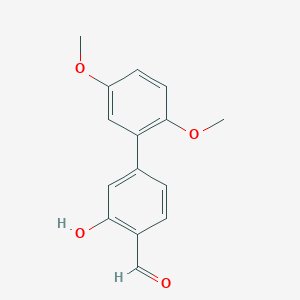
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (also known as 5-DFPF-2-OH) is a synthetic phenolic compound with a wide range of applications in the field of biochemical and physiological research. It is a derivative of 2,5-dimethoxyphenol, a naturally occurring phenolic compound found in a variety of plants. 5-DFPF-2-OH is a useful reagent in the synthesis of various compounds and has been used in a number of scientific studies due to its ability to interact with proteins and other biomolecules. In
Wissenschaftliche Forschungsanwendungen
5-DFPF-2-OH has been used in a variety of scientific research applications due to its ability to interact with proteins and other biomolecules. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other bioactive molecules. It has also been used in the study of protein-protein interactions, enzyme kinetics, and signal transduction pathways. In addition, 5-DFPF-2-OH has been used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs.
Wirkmechanismus
The mechanism of action of 5-DFPF-2-OH is not well understood. However, it is believed that the compound binds to proteins and other biomolecules and modulates their activity. This could explain its ability to interact with various proteins and enzymes and to affect their activity. In addition, 5-DFPF-2-OH has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DFPF-2-OH are not well understood. However, it has been shown to interact with proteins and other biomolecules and to affect their activity. Furthermore, it has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of certain biochemical pathways. In addition, 5-DFPF-2-OH has been shown to have an anti-inflammatory effect in animal models, indicating that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DFPF-2-OH in laboratory experiments is its ability to interact with proteins and other biomolecules and to affect their activity. This makes it a useful reagent for studying the effects of drugs on cells and for investigating the mechanisms of action of various drugs. However, the compound is also relatively unstable and may degrade over time, which can limit its utility in some experiments. In addition, 5-DFPF-2-OH is a synthetic compound and may not be as biologically active as naturally occurring compounds.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-DFPF-2-OH in research. One potential application is the development of new drugs or drug candidates that target specific proteins or enzymes. In addition, 5-DFPF-2-OH could be used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs. Furthermore, the compound could be used to develop new methods for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways. Finally, 5-DFPF-2-OH could be used to study the effects of environmental toxins on cells and to develop strategies for protecting cells from toxic compounds.
Synthesemethoden
5-DFPF-2-OH can be synthesized from 2,5-dimethoxyphenol by a two-step process involving a Friedel-Crafts acylation and a subsequent reduction with sodium borohydride. First, the phenol is reacted with acetic anhydride in the presence of a Lewis acid catalyst (such as aluminum chloride) to produce 2,5-dimethoxy-5-acetophenone. This intermediate is then reduced with sodium borohydride to yield 5-DFPF-2-OH.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-15(19-2)13(8-12)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXMDMPDXGDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685240 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1261976-69-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)


